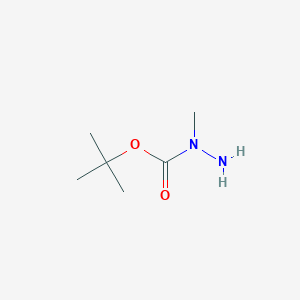![molecular formula C10H13N3 B125398 N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-51-8](/img/structure/B125398.png)
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine, also known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a heterocyclic compound that contains both benzene and imidazole rings. The compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol.
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an antioxidant and antimicrobial agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has several advantages as a research tool. The compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine also exhibits a high degree of selectivity towards cancer cells, making it a potentially valuable anticancer agent. However, there are also some limitations to the use of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in laboratory experiments. The compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine. One area of interest is the development of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine and to identify its molecular targets. Finally, investigations into the potential applications of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in materials science and analytical chemistry are also warranted.
Synthesemethoden
The synthesis of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine can be achieved through various methods, including the condensation reaction between 2-methylimidazole and 2-chlorotoluene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an anticancer agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
148320-51-8 |
|---|---|
Produktname |
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine |
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N,N,2-trimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C10H13N3/c1-8-11-9-6-4-5-7-10(9)13(8)12(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
VRVHRINNNAVKSB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1N(C)C |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1N(C)C |
Synonyme |
1H-Benzimidazol-1-amine,N,N,2-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




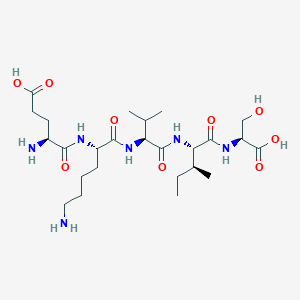
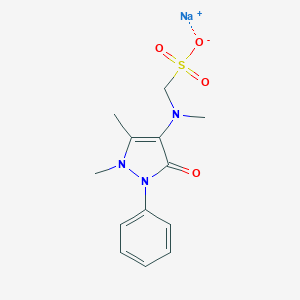

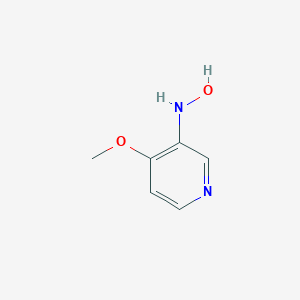

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)

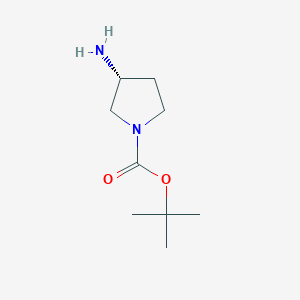
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)


